molecular formula C10H11NO2S B7842200 [(3,4-Dimethylphenyl)sulfonyl]acetonitrile

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile

Cat. No.: B7842200
M. Wt: 209.27 g/mol
InChI Key: FAJSMMQWWGAXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is an organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,4-Dimethylphenyl)sulfonyl]acetonitrile typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(3,4-Dimethylphenyl)sulfonyl]acetonitrile depends on the specific application and the target molecule. In general, the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the phenyl ring and the nitrile group. This can affect the compound’s interactions with biological targets or its behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • [(3,4-Dimethylphenyl)sulfonyl]methane
  • [(3,4-Dimethylphenyl)sulfonyl]ethane
  • [(3,4-Dimethylphenyl)sulfonyl]propane

Uniqueness

[(3,4-Dimethylphenyl)sulfonyl]acetonitrile is unique due to the presence of both a sulfonyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-8-3-4-10(7-9(8)2)14(12,13)6-5-11/h3-4,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJSMMQWWGAXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.